molecular formula C15H11ClN2S B11793817 2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole

2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole

Cat. No.: B11793817
M. Wt: 286.8 g/mol
InChI Key: HMDHDFBSROFZBZ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole typically involves the reaction of 2-chloropyridine-3-carbaldehyde with p-tolylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-3-yl)-3-(p-tolyl)thiourea
  • (2-Chloropyridin-3-yl)(p-tolyl)methanone

Uniqueness

2-(2-Chloropyridin-3-yl)-4-(p-tolyl)thiazole is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-4-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C15H11ClN2S/c1-10-4-6-11(7-5-10)13-9-19-15(18-13)12-3-2-8-17-14(12)16/h2-9H,1H3

InChI Key

HMDHDFBSROFZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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